4-Acetamido-2-methylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related acetamido compounds often involves multi-step chemical processes, including esterification, amidation, and the employment of specific reagents to achieve the desired acetamido functionality. For instance, the synthesis of similar compounds like acetamidobenzoic acids can be achieved through direct functionalization of the benzene ring, followed by acetylation of the amine group to introduce the acetamido moiety (Zhang Yun-chen, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-Acetamido-2-methylbenzoic acid has been elucidated using techniques such as X-ray crystallography, revealing orthorhombic crystal systems and specific spatial arrangements that stabilize the molecule through hydrogen bonding (Zhang Yun-chen, 2006).
Chemical Reactions and Properties
The chemical reactivity of 4-Acetamido-2-methylbenzoic acid can be anticipated based on related compounds, which undergo various reactions such as coordination to metals, formation of polymers, and interactions with other organic molecules. These reactions exploit the acetamido group's ability to act as a ligand, forming coordination compounds with metals (Pedireddi & Varughese, 2004).
Scientific Research Applications
4-Acetamido-2-methylbenzoic acid is a chemical compound with the molecular formula C10H11NO3 . It appears as a white to yellow powder or crystal . .
In terms of applications, 4-Acetamido-2-methylbenzoic acid is used in peptide synthesis . Peptide synthesis is a process used in organic chemistry to create peptides, which are organic compounds made up of multiple amino acids linked via amide bonds.
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Peptide Synthesis : As mentioned earlier, 4-Acetamido-2-methylbenzoic acid is used in peptide synthesis . Peptides are organic compounds made up of multiple amino acids linked via amide bonds. The specific methods of application and experimental procedures would depend on the specific peptide being synthesized.
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Pharmacokinetics : Given its chemical structure, 4-Acetamido-2-methylbenzoic acid could potentially be used in pharmacokinetic studies . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.
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Medicinal Chemistry : 4-Acetamido-2-methylbenzoic acid could potentially be used in medicinal chemistry , which involves the design and synthesis of therapeutic agents.
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Lipophilicity Studies : The compound could be used in studies of lipophilicity , which is the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.
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Druglikeness Studies : 4-Acetamido-2-methylbenzoic acid could be used in studies of druglikeness , which is a measure of a chemical compound’s properties that would make it a good drug.
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Water Solubility Studies : The compound could be used in studies of water solubility , which is a measure of the amount of a chemical compound that can dissolve in water.
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Pharmacokinetics : Given its chemical structure, 4-Acetamido-2-methylbenzoic acid could potentially be used in pharmacokinetic studies . Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body.
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Medicinal Chemistry : 4-Acetamido-2-methylbenzoic acid could potentially be used in medicinal chemistry , which involves the design and synthesis of therapeutic agents.
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Lipophilicity Studies : The compound could be used in studies of lipophilicity , which is the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents.
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Druglikeness Studies : 4-Acetamido-2-methylbenzoic acid could be used in studies of druglikeness , which is a measure of a chemical compound’s properties that would make it a good drug.
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Water Solubility Studies : The compound could be used in studies of water solubility , which is a measure of the amount of a chemical compound that can dissolve in water.
Safety And Hazards
4-Acetamido-2-methylbenzoic acid can cause skin irritation and serious eye irritation . If inhaled, it may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-acetamido-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-5-8(11-7(2)12)3-4-9(6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQPDTYYKDYMCTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370624 | |
Record name | 4-Acetamido-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamido-2-methylbenzoic acid | |
CAS RN |
103204-69-9 | |
Record name | 4-(Acetylamino)-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103204-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamido-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Acetamido-2-methylbenzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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